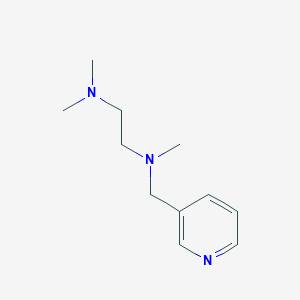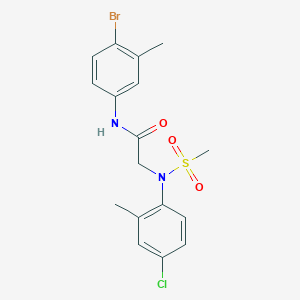
N,N,N'-trimethyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N'-trimethyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine, commonly known as TPEN, is a chelator that has been extensively used in scientific research to study the role of metal ions in various biological processes. TPEN is a synthetic compound that was first synthesized in the 1980s and has since then been used in numerous studies to investigate the effects of metal ions on cellular functions.
Wirkmechanismus
TPEN acts as a chelator by binding to metal ions and removing them from solution. The chelator has a high affinity for zinc, copper, and iron ions, and it forms stable complexes with these metals. TPEN has been shown to be selective for these metal ions and does not bind to other metals such as calcium or magnesium.
Biochemical and Physiological Effects:
TPEN has been shown to have a number of biochemical and physiological effects. The chelator has been shown to inhibit the activity of metal-dependent enzymes, such as metalloproteases and metalloenzymes. TPEN has also been shown to affect the function of metal-dependent receptors, such as the NMDA receptor. In addition, TPEN has been shown to affect the transport of metal ions across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TPEN in scientific research is its high selectivity for zinc, copper, and iron ions. This allows researchers to specifically investigate the role of these metal ions in biological processes. However, one limitation of using TPEN is that it can also chelate other metal ions, albeit with lower affinity. This can lead to non-specific effects and can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research involving TPEN. One area of interest is the role of metal ions in neurodegenerative diseases such as Alzheimer's and Parkinson's. TPEN has been shown to be effective in chelating zinc and copper ions, which have been implicated in the pathogenesis of these diseases. Another area of interest is the development of new chelators that are more selective and have fewer non-specific effects. Finally, the use of TPEN in drug discovery and development is an area of active research, as the chelator has the potential to be used as a tool in the identification of new drug targets.
Synthesemethoden
TPEN is synthesized by reacting 3-pyridylmethylamine with 1,2-dibromoethane in the presence of sodium hydride. The resulting product is then treated with trimethylamine to yield TPEN. The synthesis of TPEN is relatively straightforward, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
TPEN has been used extensively in scientific research to investigate the role of metal ions in various biological processes. The chelator has been used to study the effects of metal ions on enzymes, receptors, and transporters. TPEN has been shown to be particularly effective in chelating zinc, copper, and iron ions.
Eigenschaften
IUPAC Name |
N,N,N'-trimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-13(2)7-8-14(3)10-11-5-4-6-12-9-11/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPGKYVCHUYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4936535.png)

![7',8'-dimethoxy-1'-methyl-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4936544.png)
![[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B4936547.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylbenzamide](/img/structure/B4936565.png)
![ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4936572.png)
![2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4936583.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)

![(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B4936632.png)